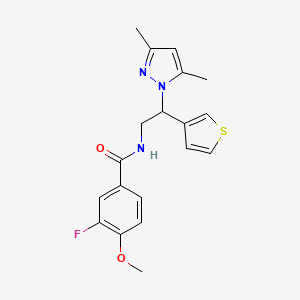

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-fluoro-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2S/c1-12-8-13(2)23(22-12)17(15-6-7-26-11-15)10-21-19(24)14-4-5-18(25-3)16(20)9-14/h4-9,11,17H,10H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGWTUODUUNIEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=CC(=C(C=C2)OC)F)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazole Ring: This can be achieved by reacting an appropriate diketone with hydrazine derivatives under acidic or basic conditions.

Attachment of the Thiophene Ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Formation of the Benzamide Moiety: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, converting them to amines or alcohols, respectively.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation (using Pd/C) or chemical reduction (using LiAlH4) are common methods.

Substitution: Halogenation can be achieved using NBS or Br2, while nucleophilic substitutions might use reagents like NaNH2 or organolithium compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound, such as halogenated, nitrated, or alkylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The presence of the pyrazole and thiophene rings suggests potential bioactivity.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The benzamide moiety is a common pharmacophore in drug design, and modifications to this structure could yield new drug candidates.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The pyrazole ring is known to bind to metal ions, which could be relevant in enzyme inhibition. The thiophene ring might interact with aromatic residues in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzamide

- N-(2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide

- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Uniqueness

The unique combination of the pyrazole, thiophene, and benzamide moieties in N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide sets it apart from similar compounds. This combination of functional groups can confer unique electronic, steric, and binding properties, making it a valuable compound for various applications.

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

- Pyrazole ring : Known for its diverse biological activities.

- Thiophene ring : Contributes to the compound's electronic properties.

- Fluoro and methoxy substituents : Enhance lipophilicity and metabolic stability.

The molecular formula is with a molecular weight of approximately 303.33 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in various cancer cell lines.

- Case Study : A study demonstrated that derivatives of pyrazole compounds showed IC50 values in the low micromolar range against breast cancer cells, suggesting a promising therapeutic index for further development .

Antimicrobial Activity

The presence of the thiophene moiety enhances the compound's interaction with microbial membranes, potentially leading to:

- Bactericidal Effects : Research indicates that similar compounds have shown effectiveness against Gram-positive bacteria, including resistant strains.

- Study Findings : In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus, highlighting their potential as novel antimicrobial agents .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may bind to active sites of enzymes involved in critical metabolic pathways.

- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways associated with cell growth and apoptosis.

Table 1: Summary of Biological Activities

Q & A

Basic Question: What are the optimal synthetic routes for preparing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide?

Methodological Answer:

The synthesis typically involves coupling pyrazole-thiophene intermediates with fluorinated benzamide precursors. A general approach includes:

- Step 1 : Alkylation of 3,5-dimethylpyrazole with a thiophene-containing alkyl halide to form the pyrazole-thiophene scaffold.

- Step 2 : Amide bond formation using 3-fluoro-4-methoxybenzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF at room temperature), as described in analogous procedures for pyrazole-thiophene derivatives .

- Key Considerations : Solvent choice (DMF enhances nucleophilicity), stoichiometric control of reagents (1.1–1.2 equivalents of alkylating agents), and purification via column chromatography or recrystallization.

Basic Question: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

Structural validation requires a combination of:

- 1H/13C NMR : Assign peaks for pyrazole (δ ~6.0–6.5 ppm), thiophene (δ ~7.2–7.5 ppm), and benzamide protons (δ ~7.8–8.2 ppm). Fluorine coupling in ¹H NMR (e.g., ³JHF splitting) confirms the 3-fluoro substitution .

- IR Spectroscopy : Identify amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS or FAB-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine/fluorine .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, especially for thiophene-pyrazole junctions .

Advanced Question: How can researchers address contradictory data between NMR and X-ray results in structural characterization?

Methodological Answer:

Contradictions (e.g., tautomerism in pyrazole or thiophene rings) require:

- Dynamic NMR Studies : Variable-temperature NMR to detect tautomeric equilibria (e.g., pyrazole NH proton exchange rates) .

- Computational Modeling : DFT calculations (e.g., Gaussian09) to compare energy minima of proposed tautomers with experimental data .

- Complementary Techniques : Use IR to confirm hydrogen-bonding patterns or solid-state NMR to align with X-ray data .

Advanced Question: What strategies are effective for functionalizing the thiophene or pyrazole moieties to enhance reactivity?

Methodological Answer:

Functionalization can be achieved via:

- Electrophilic Substitution : Nitration or halogenation at thiophene C-2 or pyrazole C-4 positions using HNO₃/H₂SO₄ or NBS .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling on brominated thiophene (e.g., Pd(PPh₃)₄, aryl boronic acids) .

- Post-Synthetic Modifications : Reductive amination of the ethyl linker or thioamide derivatization using Lawesson’s reagent .

Advanced Question: How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase or kinases) based on pyrazole-thiophene scaffolds .

- QSAR Modeling : Correlate electronic parameters (HOMO/LUMO, logP) with activity data from analogous compounds .

- ADMET Prediction : SwissADME or pkCSM to assess solubility, bioavailability, and metabolic stability .

Advanced Question: What experimental designs resolve solubility challenges during synthesis or bioassays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO:water (1:1) or ethanol:Tween-80 for in vitro assays .

- Salt Formation : React with HCl or sodium acetate to improve aqueous solubility .

- Microwave-Assisted Synthesis : Enhance reaction efficiency in low-polarity solvents (e.g., toluene) .

Advanced Question: How to analyze degradation pathways under acidic/basic conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to 0.1M HCl/NaOH at 60°C for 24h, then monitor via HPLC-MS.

- Mechanistic Insight : Amide hydrolysis (→ carboxylic acid + amine) or thiophene ring oxidation (→ sulfoxides) are common pathways .

- Stabilizers : Add antioxidants (e.g., BHT) or buffer systems (pH 6–7) to mitigate degradation .

Advanced Question: What strategies improve regioselectivity in heterocyclic ring formation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.